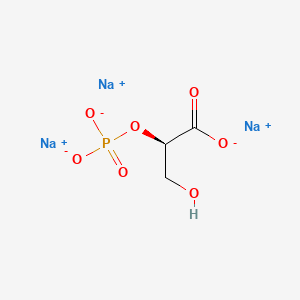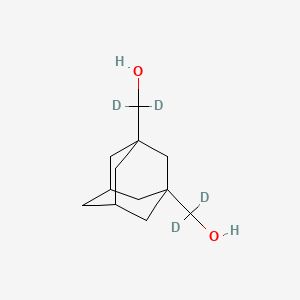
1,3-Adamantanedimethanol-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Adamantanedimethanol-d4 is a stable isotope and a biochemical used for proteomics research . It has a molecular weight of 200.31 and a molecular formula of C12H16D4O2 . It is an important organic chemical intermediate, widely used in medicine, pesticide, and the chemical industry .
Physical And Chemical Properties Analysis
1,3-Adamantanedimethanol-d4 is a solid at room temperature and is soluble in chloroform . It should be stored at -20° C .Applications De Recherche Scientifique
I have conducted searches to find detailed applications of 1,3-Adamantanedimethanol-d4 in scientific research, but unfortunately, the available information is limited. The compound is mentioned as a biochemical for proteomics research and as a reference standard which could imply its use in various scientific applications. However, specific details on unique applications are not provided in the search results.
One application mentioned is in the field of environmental science , where stable isotope-labeled compounds like 1,3-Adamantanedimethanol-d4 are used as standards for detecting pollutants in air, water, soil, sediment, and food .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
dideuterio-[3-[dideuterio(hydroxy)methyl]-1-adamantyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c13-7-11-2-9-1-10(4-11)5-12(3-9,6-11)8-14/h9-10,13-14H,1-8H2/i7D2,8D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABVYVVNRHVXPJ-OSEHSPPNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)CO)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C12CC3CC(C1)CC(C3)(C2)C([2H])([2H])O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

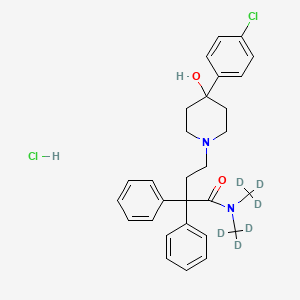
![(S)-1-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-YL)-ethanamine](/img/structure/B562595.png)

![[6-(Hydroxymethyl)-5-methylpyrazin-2-yl]methanol](/img/structure/B562598.png)
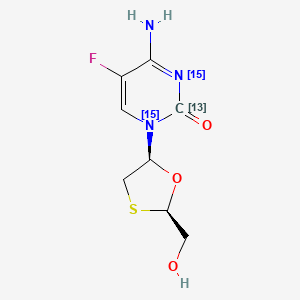
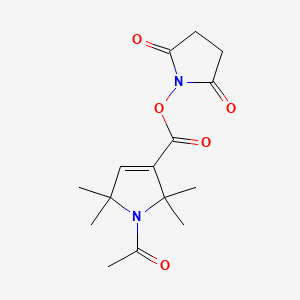
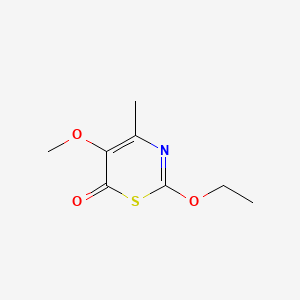
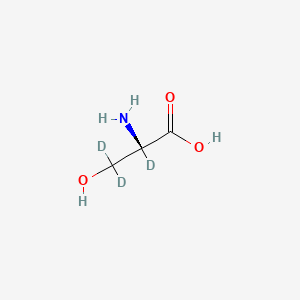
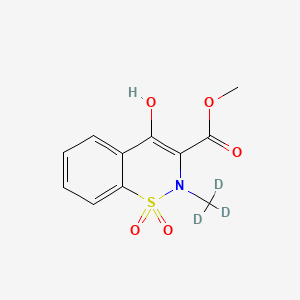
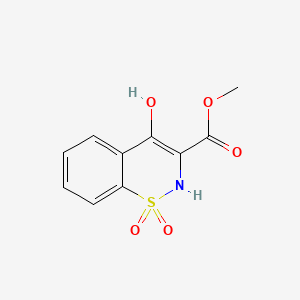
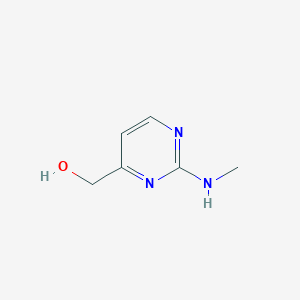
![3-[(2-Hydroxyethyl)disulfanyl]propanoic acid](/img/structure/B562613.png)

